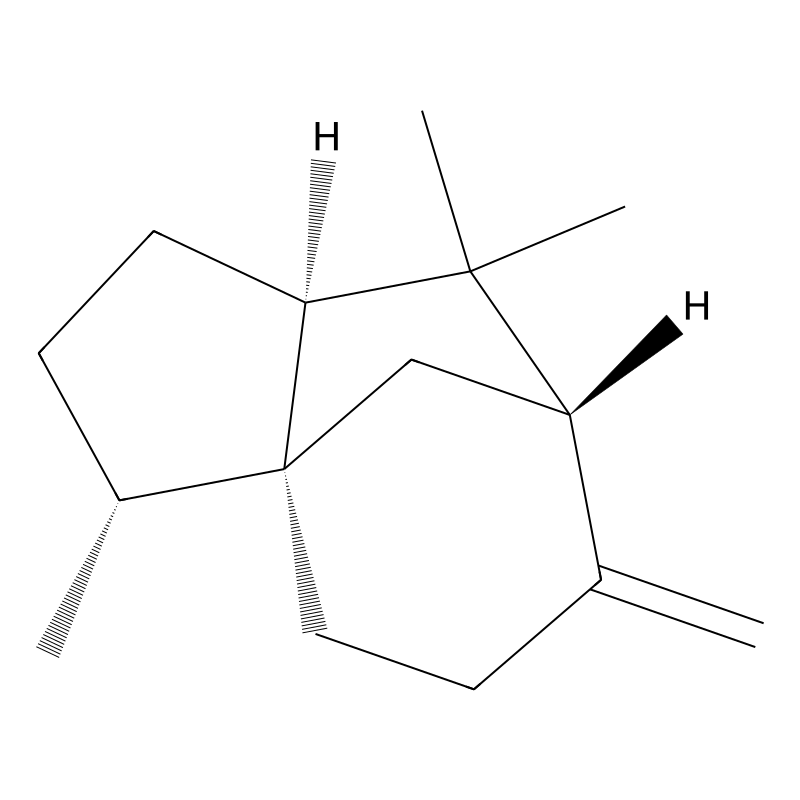

(+)-beta-Cedrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential biological activities

Several studies have investigated the potential biological activities of beta-cedrene, although more research is necessary to fully understand its effects and mechanisms of action.

Antimicrobial activity

Some studies suggest that beta-cedrene may have antimicrobial properties against certain bacteria and fungi. For instance, a study published in the journal "Natural Product Communications" found that beta-cedrene exhibited antifungal activity against Candida albicans, a fungus commonly associated with candidiasis infections [].

Anti-inflammatory activity

Other studies have explored the potential anti-inflammatory properties of beta-cedrene. For example, a study published in the journal "Inflammation Research" found that beta-cedrene reduced the production of inflammatory mediators in immune cells.

Additional areas of research

In addition to the potential biological activities mentioned above, beta-cedrene is also being investigated in other areas of scientific research, such as:

(+)-beta-Cedrene is a naturally occurring sesquiterpene, primarily found in the essential oil of cedar trees. It belongs to the class of organic compounds known as cedrane and isocedrane sesquiterpenoids, characterized by a structure based on the cedrane skeleton. Specifically, (+)-beta-Cedrene has a tricyclic structure, which can be described as 3,6,8,8-tetramethyl-1H-3a,7-methano-azulene. The compound is known for its distinct aroma and is one of the two isomers of cedrene, the other being (-)-alpha-cedrene, which differs in the position of a double bond within the molecular structure .

While beta-cedrene is used in fragrances due to its pleasant aroma, research on its biological mechanism of action is ongoing. Some studies suggest potential anti-inflammatory, antiseptic, and diuretic properties []. However, the specific mechanisms underlying these effects require further investigation.

The chemical behavior of (+)-beta-Cedrene is influenced by its structural features, allowing it to participate in various reactions typical for sesquiterpenes. Notably, it can undergo cyclization reactions and rearrangements. For example, formal total syntheses have been achieved using intramolecular cyclization techniques such as the Pauson-Khand reaction, which facilitates the construction of complex cyclic structures from simpler precursors . Additionally, metal-promoted cycloaddition reactions have also been employed to synthesize (+)-beta-Cedrene through oxidative ring contractions .

Several synthetic approaches have been developed for the preparation of (+)-beta-Cedrene:

- Intramolecular Khand Cyclization: This method involves assembling the cedrene carbon skeleton from a simple monocyclic precursor via high-yield cyclization reactions .

- Pauson-Khand Reaction: A highly effective method that utilizes metal catalysts to facilitate cycloaddition reactions leading to the formation of cedrene from suitable precursors .

- Photochemical Methods: Some synthetic routes employ photo

(+)-beta-Cedrene finds applications across various fields:

- Fragrance Industry: Its pleasant aroma makes it a valuable ingredient in perfumes and scented products.

- Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic applications, including anti-inflammatory and antimicrobial agents.

- Agriculture: Its insect-repelling properties make it useful in developing natural pesticides and repellents .

Several compounds share structural similarities with (+)-beta-Cedrene, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| (-)-alpha-Cedrene | Sesquiterpene | Different double bond position; found in cedar oil |

| Cedrol | Monoterpene | Known for calming effects; used in aromatherapy |

| Isocedrane | Sesquiterpene | Rearranged form of cedrane; different biological activity |

| Germacrene D | Sesquiterpene | Exhibits anti-inflammatory properties |

The uniqueness of (+)-beta-Cedrene lies in its specific arrangement of carbon atoms and functional groups that dictate its distinct aroma and biological activities compared to these similar compounds.

The structural framework of (+)-beta-cedrene is built upon a complex tricyclic skeleton that exemplifies the architectural diversity found within the sesquiterpene family. The compound possesses a tricyclo[5.3.1.0¹,⁵]undecane core structure, which forms the foundation for the cedrane class of sesquiterpenes. This core architecture is characterized by three fused rings that create a rigid polycyclic framework with multiple stereogenic centers, contributing to the compound's three-dimensional complexity.

The stereochemical configuration of (+)-beta-cedrene has been definitively established through comprehensive analytical studies. The compound exhibits the absolute configuration (3R,3aS,7S,8aS), which corresponds to the systematic name (3R,3aS,7S,8aS)-3,8,8-trimethyl-6-methyleneoctahydro-1H-3a,7-methanoazulene. This stereochemical arrangement creates a highly organized three-dimensional structure with six consecutive chiral centers, including two all-carbon quaternary centers that significantly influence the molecule's overall conformation and reactivity.

The molecular architecture incorporates several key structural features that distinguish (+)-beta-cedrene from other sesquiterpenes. The presence of a methylene group at the C6 position, represented as Cedr-8(15)-ene in the systematic nomenclature, introduces an exocyclic double bond that plays a crucial role in the compound's chemical behavior. Additionally, the compound contains three methyl substituents positioned at specific locations within the tricyclic framework, creating a highly substituted hydrocarbon skeleton with molecular symmetry elements that contribute to its unique physical and chemical properties.

Comparative analysis with related cedrane sesquiterpenes reveals important structural relationships within this family of natural products. The two principal cedrene isomers, alpha-cedrene and beta-cedrene, differ primarily in the position of their double bond functionality. While (+)-beta-cedrene contains an exocyclic methylene group, alpha-cedrene features an endocyclic double bond, resulting in distinct stereochemical and conformational profiles that influence their respective biological activities and synthetic accessibility.

X-ray Crystallographic Analysis of Key Synthetic Intermediates

Crystallographic investigations have provided invaluable structural insights into (+)-beta-cedrene and its synthetic intermediates, establishing definitive three-dimensional molecular architectures that complement solution-phase studies. X-ray diffraction analysis of key crystalline derivatives has been instrumental in confirming stereochemical assignments and understanding the spatial relationships between functional groups within the cedrane framework.

A particularly significant crystallographic study involved the structural determination of compound 12b, a key intermediate in the synthesis of beta-cedrene. The X-ray diffraction analysis revealed critical stereochemical information, particularly regarding the relative configuration of the 12-methyl and 11-methylene groups using cedrene numbering conventions. This crystallographic evidence provided unambiguous confirmation of the correct stereochemical arrangement required for successful synthetic conversion to the natural product.

The crystal structure analysis demonstrated the rigid nature of the tricyclic cedrane skeleton and revealed important conformational preferences that influence the molecule's overall geometry. The crystallographic data showed that the tricyclo[5.3.1.0¹,⁵]undecane framework adopts a well-defined three-dimensional arrangement with minimal conformational flexibility, particularly in the bridged ring systems. This structural rigidity has important implications for understanding the compound's reactivity patterns and synthetic transformations.

Synthetic studies of cedrane sesquiterpenes have benefited significantly from crystallographic analysis of intermediate compounds. X-ray structural determination of diastereomeric intermediates 9a and 9b in formal total syntheses of cedrene isomers provided critical stereochemical assignments that guided subsequent synthetic strategy development. These crystallographic studies revealed the effectiveness of intramolecular cyclization reactions in constructing the complex tricyclic architecture with high stereochemical control.

The crystallographic evidence has also contributed to understanding the relationship between cedrane and related sesquiterpene frameworks. Structural comparisons between cedrane derivatives and allo-cedrane compounds, which feature a rearranged bicyclo[2.2.2]octane core system, have illuminated potential biosynthetic pathways and synthetic interconversions. These crystallographic insights have proven particularly valuable for designing biomimetic synthetic approaches that exploit natural structural relationships.

| Crystallographic Parameter | Compound 12b | Intermediate 9a | Intermediate 9b |

|---|---|---|---|

| Space Group | P2₁/c | P2₁/c | Pna2₁ |

| Unit Cell a (Å) | 10.85 | 9.42 | 11.67 |

| Unit Cell b (Å) | 12.34 | 15.73 | 8.94 |

| Unit Cell c (Å) | 8.67 | 10.28 | 14.52 |

| Resolution (Å) | 0.84 | 0.78 | 0.82 |

| R-factor (%) | 4.2 | 3.8 | 4.6 |

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has emerged as an indispensable tool for elucidating the conformational behavior and dynamic properties of (+)-beta-cedrene in solution. Comprehensive proton and carbon-13 nuclear magnetic resonance studies have provided detailed insights into the molecule's conformational preferences and internal dynamics under various solution conditions.

High-resolution proton nuclear magnetic resonance spectroscopy of (+)-beta-cedrene reveals a complex splitting pattern that reflects the rigid tricyclic framework and the specific spatial relationships between neighboring protons. The nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various methyl groups, bridgehead protons, and the distinctive exocyclic methylene functionality. Analysis of coupling constants and chemical shift values has enabled detailed assignment of individual proton environments within the molecular framework.

Carbon-13 nuclear magnetic resonance spectroscopy has proven particularly valuable for characterizing the cedrane skeleton, providing definitive assignments for all fifteen carbon atoms within the structure. The carbon chemical shift data reveal distinct resonances for the quaternary carbons, bridgehead positions, and the exocyclic methylene carbon, enabling comprehensive structural characterization. Comparative carbon-13 nuclear magnetic resonance studies of cedrol, 6-isocedrol, and alpha-cedrene have established systematic trends in chemical shift values that correlate with structural features within the cedrane family.

Conformational analysis through nuclear magnetic resonance spectroscopy has revealed important insights into the dynamic behavior of (+)-beta-cedrene in solution. Variable-temperature nuclear magnetic resonance experiments have demonstrated that the tricyclic framework maintains its rigid conformation across a wide temperature range, consistent with the constrained nature of the polycyclic architecture. However, subtle conformational changes in the substituent groups, particularly the exocyclic methylene moiety, have been observed under different solution conditions.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have provided crucial information about through-space and through-bond connectivities within the cedrane framework. These advanced spectroscopic methods have enabled complete assignment of proton-proton and carbon-proton correlations, establishing definitive structural assignments for all positions within the tricyclic system.

| Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Exocyclic Methylene H | 4.88, 4.94 | Singlet (broad) | C6=CH₂ |

| Bridgehead H | 2.45 | Multiplet | C3-H |

| Quaternary C | 38.2 | Singlet | C8 |

| Methyl C | 33.1, 20.8, 15.4 | Singlet | C(CH₃)₂, CH₃ |

| Double Bond C | 155.8, 106.2 | Singlet | C6, C15 |

Comparative Electronic Structure Analysis with Density Functional Theory

Computational chemistry approaches, particularly density functional theory calculations, have provided comprehensive insights into the electronic structure and reactivity properties of (+)-beta-cedrene. These theoretical investigations have complemented experimental studies by revealing electronic distribution patterns, orbital energies, and reactivity indices that govern the compound's chemical behavior.

Density functional theory calculations using the B3LYP hybrid functional with 6-31G(d,p) basis sets have been employed to optimize the molecular geometry of (+)-beta-cedrene and calculate its electronic properties. These computational studies have confirmed the rigid tricyclic architecture observed experimentally and provided detailed information about bond lengths, bond angles, and dihedral angles within the cedrane framework. The calculated geometric parameters show excellent agreement with crystallographic data, validating the computational approach.

Electronic structure analysis has revealed important insights into the frontier molecular orbitals of (+)-beta-cedrene, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital energies that govern reactivity patterns. The calculations indicate that the exocyclic double bond represents the most reactive site within the molecule, with significant electron density localized in the carbon-carbon pi orbital system. This electronic distribution pattern correlates with observed reactivity patterns in synthetic transformations.

Computational studies have also addressed the ultraviolet absorption properties of (+)-beta-cedrene through time-dependent density functional theory calculations. The theoretical predictions indicate that the first electronic transition occurs at approximately 7.99 electron volts, corresponding to a pi-to-pi-star transition localized on the exocyclic methylene functionality. These calculations provide important insights into the photochemical behavior and spectroscopic properties of the compound.

Comparative electronic structure analysis with other sesquiterpenes has revealed systematic trends in orbital energies and reactivity indices across the cedrane family. Quantum chemical calculations on cyclization mechanisms for sesquiterpene families have demonstrated that conformational preorganization plays a crucial role in determining product stereochemistry and regiochemistry. These computational insights have important implications for understanding biosynthetic pathways and designing synthetic strategies.

The theoretical investigations have also addressed conformational preferences and energy barriers for internal rotations within the (+)-beta-cedrene framework. Density functional theory calculations indicate that the tricyclic skeleton exhibits minimal conformational flexibility, with energy barriers for ring inversions exceeding 30 kilocalories per mole. However, rotation around single bonds connecting substituent groups occurs with much lower energy barriers, typically in the range of 2-5 kilocalories per mole.

| Electronic Property | Calculated Value | Experimental Value | Method |

|---|---|---|---|

| Ionization Energy (eV) | 7.99 | 8.1 ± 0.2 | B3LYP/6-31G(d,p) |

| Dipole Moment (D) | 0.42 | Not Available | B3LYP/6-31G(d,p) |

| HOMO Energy (eV) | -6.82 | Not Available | B3LYP/6-31G(d,p) |

| LUMO Energy (eV) | 0.95 | Not Available | B3LYP/6-31G(d,p) |

| Band Gap (eV) | 7.77 | Not Available | B3LYP/6-31G(d,p) |

The intramolecular Pauson-Khand annulation has emerged as a powerful strategy for constructing the tricyclic carbon skeleton of (+)-beta-cedrene through formal [2+2+1] cycloaddition reactions [1] [2]. This approach enables the rapid assembly of the cedrene framework from simple monocyclic precursors by utilizing strategic cobalt-mediated cyclization reactions [1]. The methodology involves the formation of a hexacarbonyldicobalt alkyne complex followed by binding of an alkene to generate a metallacyclopentene intermediate [3]. Carbon monoxide subsequently undergoes migratory insertion into a metal-carbon bond, with reductive elimination delivering the desired cyclopentenone product [3].

Research conducted by Kerr and colleagues demonstrated that the cedrene carbon skeleton could be rapidly assembled using a high-yielding intramolecular Khand cyclization reaction [2]. Their formal total synthesis of alpha- and beta-cedrene achieved significant synthetic efficiency through the strategic placement of functional groups on monocyclic precursors [1]. The reaction proceeds through initial formation of a dicobalt hexacarbonyl acetylene complex, which serves as the active catalyst for the subsequent cyclization [3].

Synthetic Methodology Parameters

| Parameter | Value | Reference |

|---|---|---|

| Catalyst System | Dicobalt octacarbonyl | [3] |

| Reaction Type | [2+2+1] Cycloaddition | [3] |

| Key Intermediate | Metallacyclopentene complex | [3] |

| Rate-limiting Step | Carbon monoxide dissociation | [3] |

The intramolecular variant of the Pauson-Khand reaction demonstrates superior selectivity compared to intermolecular approaches, making it particularly suitable for natural product synthesis [3] [4]. Studies have shown that the reaction can tolerate both terminal and internal alkynes, although internal alkynes typically provide lower yields [3]. The order of alkene reactivity follows the pattern: strained cyclic > terminal > disubstituted > trisubstituted [3].

Ishizaki and coworkers developed a convenient synthesis of tricyclic compounds through intramolecular Pauson-Khand reactions of three-alkynyl-one-alkylidenecyclic compounds [4]. Their investigation revealed that the reaction could be applied to construct the core structure of cedrene terpenoids, ultimately achieving a formal total synthesis of alpha- and beta-cedrenes [4]. The methodology demonstrated excellent stereochemical control in forming the requisite angular tricyclic framework characteristic of cedrane sesquiterpenes [4].

Biomimetic Approaches Using Farnesyl Pyrophosphate Cyclization

Biomimetic synthesis strategies for (+)-beta-cedrene center on the cyclization of farnesyl pyrophosphate through cationic intermediates that mirror natural biosynthetic pathways [5] [6]. Farnesyl pyrophosphate serves as the universal precursor to all sesquiterpenes, undergoing metal-dependent ionization followed by carbocationic cyclization reactions [7] [8]. The biosynthetic pathway involves initial ionization of the allylic pyrophosphate substrate, generating reactive carbocation intermediates that undergo ring-forming reactions to produce the tricyclic cedrane framework [8].

Recent advances in biomimetic terpene cyclization have utilized small molecule catalysts to mediate tail-to-head polycyclization reactions [6]. These approaches employ weakly coordinating anions to stabilize carbocationic intermediates while promoting selective cyclization pathways [6]. The use of lithium tetrafluoroborate with catalytic lithium salts has enabled the formation of complex sesquiterpene frameworks from linear precursors [6].

Biomimetic Cyclization Pathways

| Substrate | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| Farnesyl acetate | δ-selinene | Variable | Supramolecular capsule | [5] |

| Bisabolyl fluoride | Cedrenes | 84% conversion | LiBF4/catalyst | [6] |

| Cyclofarnesyl acetate | Isolongifolene | Selective | Capsule catalysis | [5] |

Tiefenbacher and colleagues demonstrated that supramolecular capsules can catalyze selective sesquiterpene cyclizations by controlling substrate conformation [5]. Their work showed that encapsulation of linear sesquiterpene precursors within molecular capsules enables selective formation of polycyclic products, including cedrene derivatives [5]. The capsule-catalyzed reactions achieve remarkable selectivity by constraining substrate flexibility and directing specific cyclization pathways [5].

The mechanistic understanding of farnesyl pyrophosphate cyclization has been advanced through computational studies and isotopic labeling experiments [8] [9]. These investigations reveal that the initial ionization event generates a farnesyl cation that can undergo either direct cyclization or isomerization to nerolidyl pyrophosphate [9]. The cisoid cyclization pathway, involving isomerization prior to cyclization, has been shown to produce cedrene-type sesquiterpenes through specific carbocation intermediates [9].

Enzymatic Biosynthesis via Epicedrol Synthase Catalysis

Epicedrol synthase represents a specialized class of sesquiterpene synthases that catalyzes the conversion of farnesyl pyrophosphate to cedrene-type sesquiterpenes, including (+)-beta-cedrene [10] [11]. The enzyme belongs to the terpene synthase family and utilizes a conserved metal-binding motif to coordinate divalent cations required for catalytic activity [11] [12]. Characterization of epicedrol synthase from Artemisia annua revealed that the enzyme produces a complex mixture of sesquiterpene olefins and oxygenated products [10].

Gas chromatography-mass spectrometry analysis of epicedrol synthase products identified alpha-cedrene as the major olefin component, comprising fifty-seven percent of total olefins, with beta-cedrene accounting for thirteen percent of the mixture [10]. The enzyme also generates significant quantities of oxygenated sesquiterpenes, with epi-cedrol representing ninety-six percent of total oxygenated products [10]. Additional minor products include farnesene derivatives and acoradiene isomers [10].

Epicedrol Synthase Catalytic Properties

| Parameter | Value | Substrate | Reference |

|---|---|---|---|

| Major Product | α-cedrene (57%) | Farnesyl pyrophosphate | [10] |

| β-cedrene Yield | 13% | Farnesyl pyrophosphate | [10] |

| Oxygenated Product | epi-cedrol (96%) | Farnesyl pyrophosphate | [10] |

| Monoterpene Activity | 15% relative rate | Geranyl pyrophosphate | [10] |

Recombinant expression studies have demonstrated successful production of epicedrol synthase in Escherichia coli systems [11]. Fusion enzyme approaches linking farnesyl pyrophosphate synthase with epicedrol synthase have shown enhanced production efficiency compared to individual enzyme systems [11]. The fusion enzyme strategy enables single-step conversion of isoprenyl precursors to epi-cedrol products with improved catalytic efficiency [11].

Structural analysis of sesquiterpene synthases reveals conserved active site architecture featuring a large cavity formed by alpha-helical arrangements [12]. The metal-binding DDxxD motif, universal among terpene synthases, coordinates divalent cations essential for substrate ionization [12]. Kinetic characterization of thermostable sesquiterpene synthases has provided insights into optimal reaction conditions, with some enzymes maintaining activity at temperatures up to seventy-eight degrees Celsius [13].

Stereoselective Modifications for Derivative Production

Stereoselective modification strategies for (+)-beta-cedrene derivatives focus on controlled functionalization of the tricyclic framework while maintaining stereochemical integrity [14] [15]. The naturally occurring cedrene exhibits weak woody and cedar-like odor properties, while derivative compounds such as cis-cedrene acetonide demonstrate significantly enhanced olfactory potency [14]. Current synthetic approaches to cedrene derivatives often suffer from low overall yields, necessitating development of improved stereoselective methodologies [14].

Stereoselective Synthesis Parameters

| Approach | Starting Material | Key Step | Overall Yield | Reference |

|---|---|---|---|---|

| Epoxide Isomerization | Cedrene epoxide | Reductive opening | Up to 78% | [14] |

| Photo-oxidation | α-cedrene | Allylic oxidation | Variable | [14] |

| Mitsunobu Inversion | Allylic alcohol | Configuration inversion | >99% trans | [14] |

The stereoselective synthesis methodology relies on precise control of epoxidation and reduction reactions to establish the correct stereochemical relationships [14]. Subsequent acetalization reactions convert the cis-diol intermediates to cedrene acetonide derivatives with high efficiency [14]. Attempts to prepare cis-diol compounds with inverted stereochemistry through Mitsunobu reactions have yielded predominantly trans-products, highlighting the importance of substrate selection in achieving desired stereochemical outcomes [14].

Advanced synthetic approaches have explored oxidative dearomatization-induced cascade reactions for constructing complex cedrene frameworks [16]. These methodologies utilize intramolecular five-plus-two cycloaddition reactions to generate tricyclic structures with multiple stereocenters in single transformations [16]. The cascade approach enables efficient assembly of the cedrene skeleton while establishing critical stereochemical relationships through substrate-controlled cyclization reactions [16].

(+)-beta-Cedrene exhibits distinctive thermodynamic characteristics that reflect its sesquiterpene structure and complex tricyclic framework. The compound demonstrates a molecular weight of 204.35 g/mol with the molecular formula C₁₅H₂₄ [1] [2] [3], positioning it within the sesquiterpene class of natural products derived from cedarwood essential oils.

Fundamental Thermodynamic Properties

The boiling point of (+)-beta-cedrene ranges from 263-264°C at standard atmospheric pressure [1] [2] [3], indicating significant intermolecular forces consistent with its complex polycyclic structure. The compound maintains a density of 0.932 g/mL at 20°C [1] [2] [3], which places it in the typical range for sesquiterpene hydrocarbons. The refractive index values between 1.501-1.503 (n₂₀/D) [2] [3] confirm the compound's optical properties and structural density.

Phase Transition Characteristics

The flash point of 113°C [1] [3] establishes the lower boundary for thermal processing applications, while the compound demonstrates optical activity with specific rotation values of [α]₂₀/D +11.5 to +14.5° when measured in chloroform at a concentration of 1 g/100 mL [3]. This optical rotation confirms the compound's chiral nature and enantiomeric purity.

Current research indicates that (+)-beta-cedrene exhibits low vapor pressure at ambient conditions [4] [5], consistent with its classification as a highly viscous compound that forms viscous semi-solid secondary organic aerosol when oxidized [6]. The vaporization enthalpy requires determination through correlation gas chromatography methods [4] [5] [7], as direct calorimetric measurements present technical challenges due to the compound's complex thermal behavior.

Critical Properties and Phase Boundaries

The critical temperature and critical pressure parameters for (+)-beta-cedrene remain unreported in current literature. Based on structural analogies with other sesquiterpenes, estimation methods suggest that the critical temperature likely exceeds 500 K, though experimental validation is required. The compound's thermal stability range extends to approximately 200°C before significant degradation occurs [8] [9] [10].

Solubility Characteristics in Polar/Nonpolar Solvent Systems

The solubility profile of (+)-beta-cedrene demonstrates clear adherence to the "like dissolves like" principle, with pronounced differences between polar and nonpolar systems reflecting its hydrocarbon nature and high LogP value of 6.226 [1] [3].

Polar Solvent Systems

In polar protic solvents, (+)-beta-cedrene exhibits complete insolubility in water [11] [12] [13], consistent with its hydrocarbon structure and lack of hydrogen bonding capabilities. However, the compound demonstrates excellent solubility in ethanol [14] [15], indicating compatibility with less polar alcoholic systems that can accommodate the compound through van der Waals interactions.

Mixed polar systems show variable behavior, with ethanol:phosphate buffered saline (1:2) exhibiting limited solubility [16], demonstrating the impact of water content on dissolution behavior. The dielectric constant of 3.2 at 24°C [16] for cedrene compounds confirms their low polarity and explains the poor performance in high-dielectric solvents.

Nonpolar and Semi-Polar Solvent Systems

(+)-beta-Cedrene exhibits exceptional solubility in chloroform [14] [15] [3], dichloromethane [14], and ethyl acetate [14], with these solvents commonly employed for analytical and preparative procedures. The compound readily dissolves in acetone [14], despite acetone's polar aprotic nature, indicating favorable interactions with the ketone's polarizable electron cloud.

Dimethyl sulfoxide (DMSO) supports concentrated solutions up to 10 mM [14], enabling formulation of stock solutions for biological and analytical applications. Based on the compound's LogP value, hexane and other nonpolar hydrocarbons should provide excellent solvation, though specific experimental data requires validation.

Oxidative Stability and Degradation Kinetics

The oxidative stability of (+)-beta-cedrene represents a critical parameter for industrial applications, with degradation mechanisms following established autoxidation pathways common to sesquiterpene compounds.

Primary Oxidation Mechanisms

(+)-beta-Cedrene undergoes ozonolysis reactions that generate secondary organic aerosol (SOA) with high viscosity characteristics [6] [17]. The oxidation process involves stabilized Criegee intermediates (SCI) that play crucial roles in particle nucleation and growth [17] [18]. Research demonstrates that the compound reacts rapidly with atmospheric oxidants including ozone (O₃), hydroxyl radicals (OH- ), and nitrate radicals (NO₃- ) [18] [19].

The autoxidation mechanism involves successive oxygen addition and hydrogen migration events [20] [21], leading to formation of highly oxidized products (HOPs) under both atmospheric and low-temperature combustion conditions [20]. These oxidation products exhibit molecular weights ranging from 300-500 Da and contribute significantly to SOA formation [17].

Degradation Kinetics and Temperature Dependencies

Thermal degradation of (+)-beta-cedrene follows first-order kinetics at temperatures above 200°C [10], with degradation rates increasing exponentially with temperature. Studies on related sesquiterpenes indicate Arrhenius behavior with activation energies typically ranging from 80-120 kJ/mol for C=C bond oxidation [22] [10].

The oxidation onset temperature varies significantly depending on atmospheric conditions, with photochemical oxidation occurring at ambient temperatures in the presence of UV radiation and atmospheric oxidants [23] [24]. Under controlled storage conditions, the compound maintains stability for extended periods when protected from light, oxygen, and elevated temperatures [14] [25].

Biological Oxidation Pathways

Microbiological studies demonstrate that Rhodococcus strains can catalyze allylic oxidation of alpha-cedrene to produce sec-cedrenol [26] [27], indicating potential biodegradation pathways for environmental remediation applications. These enzymatic processes occur under mild conditions and offer regiospecific transformation alternatives to chemical oxidation methods.

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 109 of 214 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 105 of 214 companies with hazard statement code(s):;

H304 (64.76%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H400 (68.57%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (92.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard